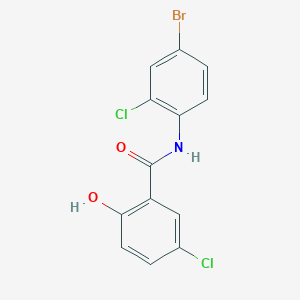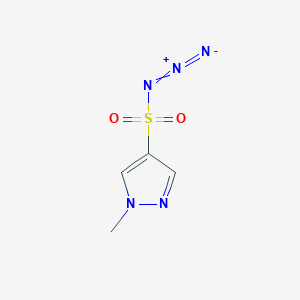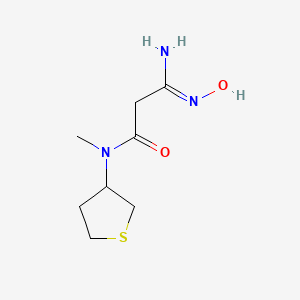![molecular formula C14H12Cl3NO B1420403 2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 885268-72-4](/img/structure/B1420403.png)
2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Descripción general
Descripción
2-Chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CPD-1) is a synthetic compound with a wide range of applications in scientific research. This compound is a useful tool for understanding the biochemical and physiological effects of different compounds in laboratory experiments. CPD-1 is a member of the pyrrolidinone family and has been used in a variety of studies due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study conducted by Louroubi et al. (2019) synthesized a penta-substituted pyrrole derivative similar to the chemical and explored its application as a corrosion inhibitor for steel surfaces. The compound showed promising results in protecting steel surfaces by blocking active sites, indicating potential industrial applications in preventing material degradation (Louroubi et al., 2019).
Synthesis of Phosphorus Compounds
Kalantari et al. (2006) described a synthesis route for phosphorus compounds involving a one-pot condensation reaction, where a compound structurally similar to 2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone was used. This synthesis route is noted for its general applicability and practicality in producing compounds with trifluoromethyl or trichloromethyl groups (Kalantari et al., 2006).
Development of Chiral Palladacycles
Yap et al. (2014) researched the development of a novel chiral palladacycle using a compound closely related to the chemical in focus. The palladacycle exhibited potential in promoting asymmetric hydrophosphination reactions, a process significant in the synthesis of various pharmaceuticals (Yap et al., 2014).
Biotransformation and Enantioselective Synthesis
Miao et al. (2019) studied the biotransformation of a compound structurally similar to this compound into a chiral intermediate of the antifungal agent Miconazole. The study highlighted the potential of biocatalysis in achieving highly enantioselective synthesis, essential for producing certain pharmaceuticals (Miao et al., 2019).
Characterization of Pyrolysis Products
Texter et al. (2018) analyzed the pyrolysis products of a new psychoactive substance structurally related to the chemical in focus. While the study's primary aim was to understand the stability and degradation of the substance under heat, it provides valuable insights into the thermal behavior and potential pyrolytic applications or implications of similar compounds (Texter et al., 2018).
Propiedades
IUPAC Name |
2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-5-11(14(19)7-15)9(2)18(8)13-6-10(16)3-4-12(13)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSAFVIUVJUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)



![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)


